

Spectroscopic Analysis of Indaziflam: A Detailed Guide to Detection and Quantification

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Compound of Interest

Compound Name: *Indaziflam*
Cat. No.: B594824

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Introduction

Indaziflam is a pre-emergent herbicide belonging to the alkylazine chemical class, widely used for the control of annual grasses and broad-leaved weeds in a variety of settings, including perennial crops, turf, and non-crop areas.^{[1][2][3]} Its mode of action involves the inhibition of cellulose biosynthesis, a mechanism that disrupts the formation of the cell wall in susceptible plants.^{[2][3]} Due to its efficacy and widespread use, the development of sensitive and reliable analytical methods for the detection and quantification of **Indaziflam** residues in environmental and agricultural matrices is of paramount importance. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of **Indaziflam**, with a primary focus on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and UV-Vis Spectrophotometry (HPLC-UV/Vis).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the trace-level detection and quantification of **Indaziflam** and its metabolites in complex matrices.^[4] Its high sensitivity and selectivity make it the preferred method for regulatory monitoring and research applications.

Application Note: Analysis of Indaziflam in Soil, Water, and Agricultural Products

This application note describes a robust and sensitive method for the simultaneous determination of **Indaziflam** and its major metabolites in soil, water, fruits, and palm oil using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by solid-phase extraction (SPE) cleanup for complex matrices.

Principle: The sample is first extracted with an organic solvent, typically acetonitrile. For complex matrices like soil and agricultural products, a cleanup step using SPE cartridges is employed to remove interfering co-extractives. The purified extract is then injected into the UHPLC-MS/MS system. Separation is achieved on a C18 reversed-phase column, and detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Quantification is based on the peak area ratio of the target analyte to an isotopically labeled internal standard.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

Matrix	Method	LOQ (Limit of Quantification)	LOD (Limit of Detection)	Recovery (%)	Linearity (R ²)	Reference
Soil, Water, Fruits	UHPLC-MS/MS	0.01–1.01 µg/kg	-	81.3–112.1	>0.9952	[6] [7]
Palm Oil	LC-MS/MS	0.001 mg/kg (Indaziflam)	-	-	-	[8] [9]
Water	LC-MS/MS	0.05 ng/mL	0.02 ng/mL	70-110	-	[10]
Pistachio, Date, Soil	LC-MS/MS	0.0083 mg/kg (Soil)	0.0025 mg/kg (Soil)	80.6–93.5	-	[11]

Experimental Protocol: UHPLC-MS/MS Analysis of Indaziflam

1. Sample Preparation (Modified QuEChERS)

- Soil and Agricultural Products:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile containing 1% ammonium hydroxide.
- Vortex vigorously for 1 minute.
- Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex immediately for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.

- Water Samples:

- Fortify a 10 mL aliquot of the water sample with an isotopically labeled internal standard.
- Directly inject the sample or perform a solid-phase extraction for pre-concentration if necessary.[\[10\]](#)

2. Solid-Phase Extraction (SPE) Cleanup (for complex matrices)

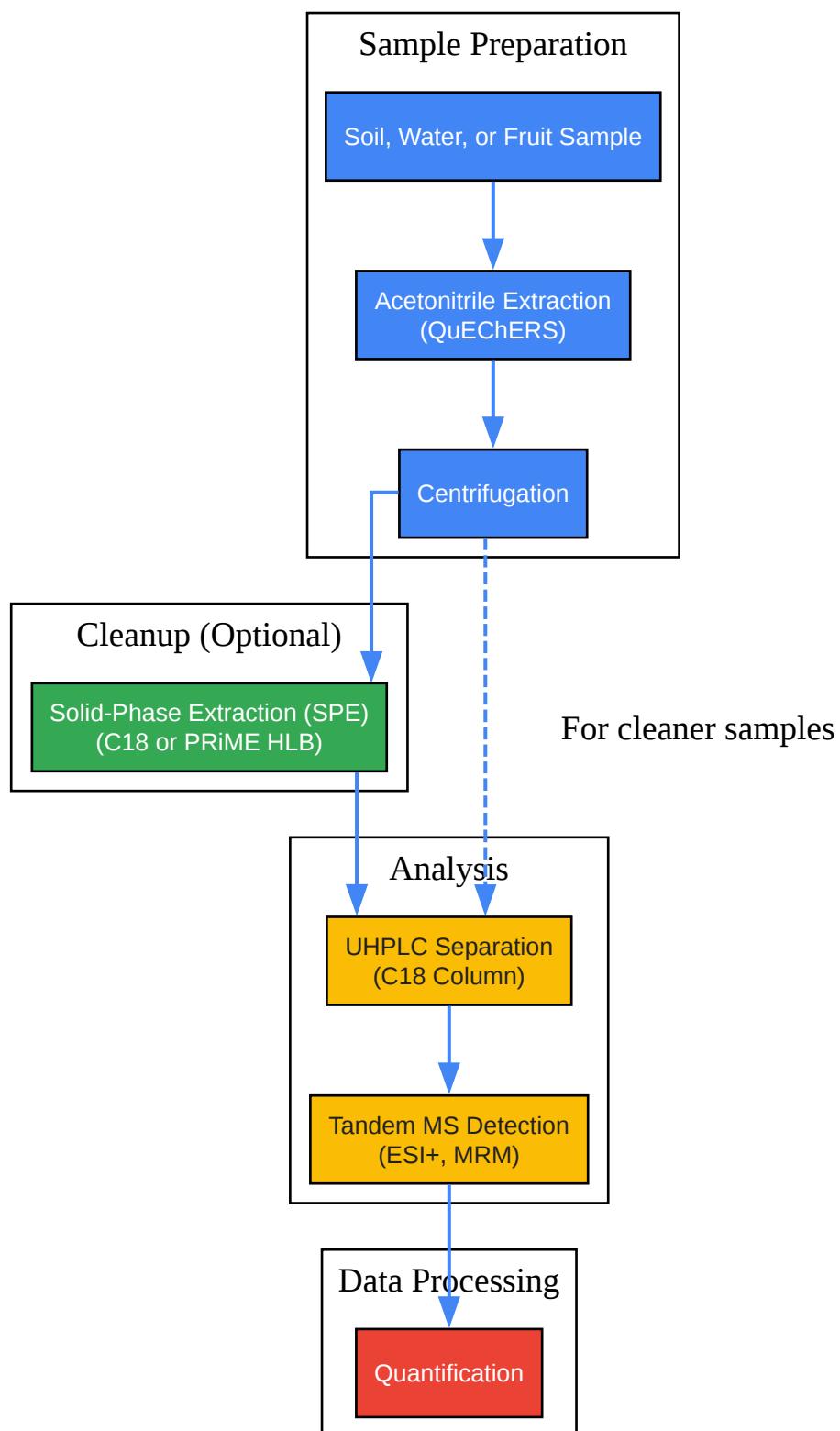
- Take an aliquot of the supernatant from the sample preparation step.
- Pass the extract through an octadecylsilane (C18) or PRiME HLB SPE cartridge.[\[6\]](#)[\[7\]](#)
- Elute the analytes with an appropriate solvent (e.g., acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.

3. UHPLC-MS/MS Conditions

- UHPLC System: Agilent 1200 series or equivalent.
- Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

- Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40 °C.
- Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: Specific precursor-to-product ion transitions for **Indaziflam** and its metabolites should be optimized.

Experimental Workflow: UHPLC-MS/MS

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Caption: UHPLC-MS/MS workflow for **Indaziflam** analysis.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis)

For laboratories without access to mass spectrometry, HPLC with UV-Vis detection offers a viable alternative for the quantification of **Indaziflam**, particularly at higher concentration levels. [\[12\]](#)

Application Note: Determination of Indaziflam in Soil Samples

This application note details a method for the determination of **Indaziflam** in soil using solid-liquid extraction with low-temperature partitioning (SLE/LTP) followed by HPLC-UV/Vis analysis. [\[12\]](#)

Principle: The soil sample is extracted with a mixture of water, acetonitrile, and ethyl acetate. The mixture is then frozen to facilitate the separation of the organic layer containing **Indaziflam** from the aqueous and solid phases. The supernatant is then analyzed by HPLC with UV detection at a specific wavelength. Quantification is performed using an external standard calibration curve. [\[12\]](#)

Quantitative Data Summary

Matrix	Method	LOQ (Limit of Quantification)	LOD (Limit of Detection)	Recovery (%)	Linearity Range (μ g/mL)	Reference
Black Grapes	HPLC-UV	0.05 μ g/g	0.02 μ g/g	84-97	0.05-5.0	[1]
Brazilian Soils	HPLC-UV/Vis	-	-	79.56-106.41	-	[12]

Experimental Protocol: HPLC-UV/Vis Analysis of Indaziflam

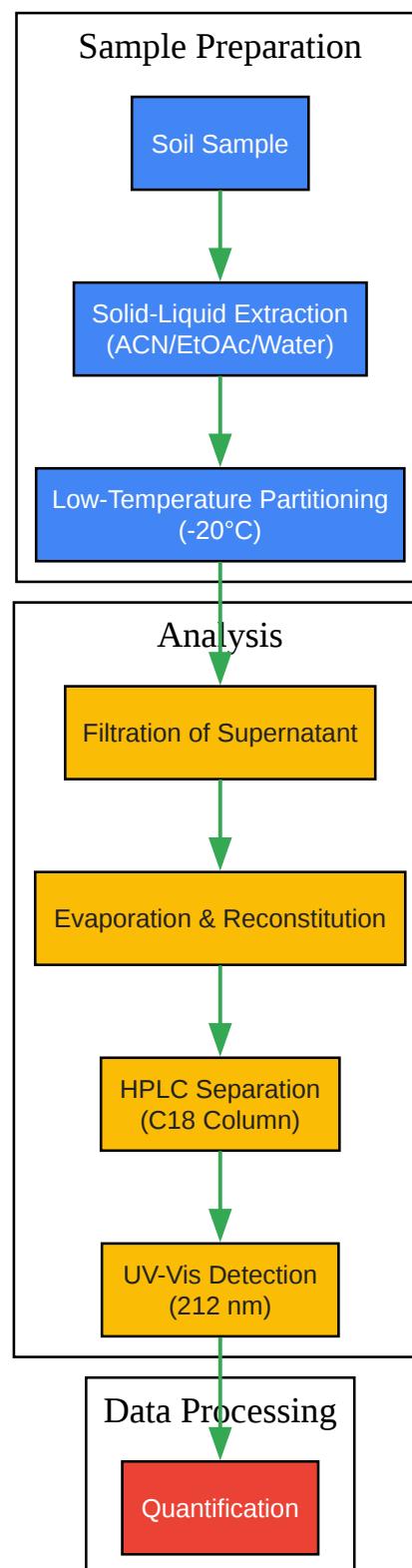
1. Sample Preparation (SLE/LTP)

- Weigh 4 g of the soil sample into a centrifuge tube.
- Add 4 mL of ultrapure water (pH 7.0) and 10 mL of an acetonitrile/ethyl acetate mixture (8.1:1.9 v/v).[\[12\]](#)
- Vortex the mixture and then place it in a freezer at -20 °C until the aqueous phase is frozen.[\[12\]](#)
- Decant the organic supernatant and filter it.
- Evaporate the filtrate to dryness and reconstitute the residue in 1.5 mL of acetonitrile for HPLC analysis.[\[12\]](#)

2. HPLC-UV/Vis Conditions

- HPLC System: Shimadzu LC 20AT or equivalent.[\[13\]](#)[\[14\]](#)
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[\[13\]](#)
- Mobile Phase: Isocratic elution with acetonitrile and water (acidified with 0.01% acetic acid) in a 60:40 (v/v) ratio.[\[14\]](#)
- Flow Rate: 1.0 mL/min.[\[14\]](#)
- Injection Volume: 20 µL.[\[14\]](#)
- Column Temperature: 30 °C.[\[14\]](#)
- UV Detector Wavelength: 212 nm.[\[14\]](#)

Experimental Workflow: HPLC-UV/Vis

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Caption: HPLC-UV/Vis workflow for **Indaziflam** analysis.

Other Spectroscopic Techniques

While HPLC-MS/MS and HPLC-UV/Vis are the most established methods, other spectroscopic techniques hold potential for the analysis of **Indaziflam**.

- **Fluorescence Spectroscopy:** Currently, there is limited published research on the application of fluorescence spectroscopy for the direct detection of **Indaziflam**. The native fluorescence of **Indaziflam** may not be sufficient for trace-level analysis without derivatization. Further research is needed to explore the potential of this technique.
- **Raman Spectroscopy:** Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is a powerful tool for the detection of various pesticides.^{[4][15][16]} It offers the advantage of providing a unique molecular fingerprint, enabling specific identification.^[15] However, to date, there are no specific application notes or established protocols in the scientific literature for the analysis of **Indaziflam** using Raman spectroscopy. The development of such methods would require the identification of characteristic Raman bands for **Indaziflam** and the optimization of SERS substrates for signal enhancement.

Conclusion

The spectroscopic analysis of **Indaziflam** is well-established, with HPLC-MS/MS being the method of choice for sensitive and selective quantification in diverse and complex matrices. HPLC-UV/Vis provides a reliable and more accessible alternative for routine analysis where lower sensitivity is acceptable. While other techniques like fluorescence and Raman spectroscopy are promising, further research and development are required to establish validated protocols for the analysis of **Indaziflam**. The methods and protocols detailed in this document provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the monitoring and analysis of this important herbicide.

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